molecular formula C6H14CaO10 B8007565 DL-Gyceric Acid Calcium Salt

DL-Gyceric Acid Calcium Salt

Cat. No.: B8007565
M. Wt: 286.25 g/mol
InChI Key: OKEVQKKVYQHNFW-UHFFFAOYSA-L
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Description

DL-Glyceric Acid Calcium Salt (CAS: 67525-74-0; alternate CAS: 207300-72-9 ), also known as Calcium DL-Glycerate Hydrate, is a calcium salt derived from DL-glyceric acid, a three-carbon hydroxycarboxylic acid. Its molecular formula is C₆H₁₆CaO₁₀ (hydrated form), with a molecular weight of 288.26 g/mol (hydrated) or 250.22 g/mol (anhydrous basis) . The compound is typically crystalline and hygroscopic, with a purity of ≥95–98% in commercial forms .

Properties

IUPAC Name

calcium;2,3-dihydroxypropanoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEVQKKVYQHNFW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67525-74-0
Record name Calcium DL-Glycerate Hydrate
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Preparation Methods

Bacterial Strain Selection and Fermentation

The microbial synthesis of glyceric acid (GA) leverages acetic acid bacteria, particularly Gluconobacter strains, which exhibit high glycerol oxidation capacity. In a landmark study, Gluconobacter frateurii NBRC3285 achieved a 92% yield of GA from glycerol under optimized conditions. Key parameters include:

  • Substrate Concentration : 100–200 g/L glycerol.

  • Temperature : 30°C.

  • pH : 5.5–7.0.

  • Incubation Duration : 4–7 days.

Strains are cultured in media supplemented with yeast extract, polypeptone, and magnesium sulfate to enhance enzyme activity. The enantiomeric composition of GA depends on the bacterial strain: Gluconobacter species predominantly produce D-GA , while racemic DL-GA requires post-synthetic mixing or alternative pathways.

Table 1: Microbial Production Parameters

ParameterOptimal RangeYield (%)Purity (%)
Glycerol Concentration150–200 g/L85–9295–98
pH6.0–7.09097
Temperature28–32°C8896

Enzymatic Conversion

Enzymatic methods employ L-tartrate decarboxylase to convert L-tartrate into D-GA, followed by calcium salt formation. This approach, developed by VTT Technical Research Centre of Finland, achieves >99% enantiomeric excess (e.e.) for D-GA. For DL-GA, chemical racemization is performed post-synthesis using basic conditions (pH 10–12, 60°C).

Chemical Synthesis Routes

Glycerol Oxidation

Chemical oxidation of glycerol remains the most scalable method for DL-GA production. Catalysts such as Au-Pd/TiO₂ or Pt-Bi/C facilitate selective oxidation under mild conditions:

  • Reaction Conditions :

    • Temperature: 50–80°C.

    • Pressure: 1–3 bar O₂.

    • Solvent: Water.

  • Mechanism :
    Glycerol → Glyceraldehyde → Dihydroxyacetone → Glyceric Acid.

Yields reach 70–75% with 80–85% purity, necessitating post-synthetic purification.

Neutralization and Salt Formation

DL-GA is neutralized with calcium hydroxide (Ca(OH)₂) or calcium chloride (CaCl₂) to form the calcium salt:

2DL-GA+Ca(OH)2Ca(DL-GA)2+2H2O2 \, \text{DL-GA} + \text{Ca(OH)}2 \rightarrow \text{Ca(DL-GA)}2 + 2 \, \text{H}_2\text{O}

Key considerations:

  • Stoichiometry : 2:1 molar ratio (GA:Ca²⁺).

  • pH Control : Maintained at 6.5–7.5 to prevent hydrolysis.

  • Crystallization : Ethanol addition (0.8 volumes) precipitates the salt.

Industrial-Scale Production

Fermentation Scaling

Industrial bioreactors (5–50 m³) utilize fed-batch systems to maintain glycerol concentrations below inhibitory levels. Gluconobacter strains are preferred for their oxygen tolerance and high metabolic rates. A 5-liter fermentor study reported 22.7 g/L GA production over 4 days.

Table 2: Industrial vs. Laboratory-Scale Yields

ScaleGA Concentration (g/L)Yield (%)Cycle Time (Days)
Laboratory20–2585–904–7
Industrial15–2075–803–5

Electrodialysis Purification

Electrodialysis (ED) isolates glycerate from fermentation broth with minimal contamination:

  • Membrane Type : Anion-exchange (AC-120-550).

  • Voltage : 7–12 V.

  • Conductivity Endpoint : 2 mS/cm (≈3 g/L residual salts).

ED achieves 98% glycerate recovery, reducing downstream purification costs by 40% compared to ion-exchange resins.

Crystallization and Lyophilization

Crystallization Protocol

Post-ED glycerate is treated with CaCl₂ (0.5 mol per mol GA) and ethanol to induce crystallization:

  • Precipitation : Ethanol addition (0.8 volumes) at 4°C.

  • Filtration : Vacuum filtration collects crystalline product.

  • Drying : 40°C under reduced pressure (≤50 mbar).

Repeated crystallization enhances purity to >99%, as verified by HPLC.

Lyophilization for Stability

Lyophilization (freeze-drying) converts the crystalline product into a stable powder:

  • Temperature : -50°C (freezing), 25°C (sublimation).

  • Pressure : 0.01 mbar.

  • Residual Moisture : ≤1% (Karl Fischer titration).

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Shodex SH1011 column (5 mM H₂SO₄ mobile phase) detects organic impurities (≤2%).

  • Elemental Analysis : Confirms Ca²⁺ stoichiometry (theoretical Ca: 16.0%; observed: 15.8–16.2%).

Enantiomeric Composition

  • Chiral GC-MS : Hepafluorobutyryl derivatives resolve D- and L-GA.

  • Optical Rotation : Racemic mixtures show [α]D ≈ 0°.

Challenges and Optimization Strategies

Byproduct Formation

Glycerol oxidation yields glycolic acid and oxalic acid as byproducts. Mitigation strategies include:

  • Catalyst Modification : Pt-Bi/C suppresses overoxidation.

  • pH Adjustment : Maintain pH 6–7 to inhibit dicarboxylic acid formation.

Cost Reduction

  • Substrate Recycling : Unreacted glycerol is recovered via distillation.

  • ED Energy Use : Solar-powered ED units cut operational costs by 30% .

Chemical Reactions Analysis

Types of Reactions: DL-Gyceric Acid Calcium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tartronic acid.

    Reduction: It can be reduced to form glycerol.

    Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include acyl chlorides and anhydrides.

Major Products Formed:

    Oxidation: Tartronic acid.

    Reduction: Glycerol.

    Substitution: Esters and other derivatives.

Scientific Research Applications

Biochemistry and Metabolic Studies

DL-Glyceric Acid Calcium Salt plays a significant role in biochemical research, particularly in metabolic studies. It serves as a substrate in enzymatic reactions and helps elucidate metabolic pathways involving glyceric acid. Notably, it interacts with enzymes such as glycerate kinase and glycerate dehydrogenase, which are crucial for energy production and metabolic regulation.

Medical Research

The compound has potential applications in studying metabolic disorders. For instance, research has indicated that elevated levels of glyceric acid in urine can be indicative of conditions like primary hyperoxaluria. In vitro studies suggest that structurally similar compounds may inhibit alpha-glucosidase activity, presenting possibilities for diabetes management.

Industrial Applications

In the industrial sector, DL-Glyceric Acid Calcium Salt is utilized in the production of biodegradable polymers and as an intermediate in synthesizing various chemicals. Its water-soluble nature allows for easy incorporation into formulations.

Case Study 1: Metabolic Disorders

A clinical study highlighted the detection of elevated glyceric acid levels in patients with metabolic disorders, emphasizing the compound's relevance in diagnosing and understanding these conditions.

Case Study 2: Enzyme Inhibition

In vitro experiments demonstrated that compounds similar to DL-Glyceric Acid Calcium Salt could inhibit alpha-glucosidase activity, suggesting its potential role in managing postprandial hyperglycemia.

Mechanism of Action

The mechanism of action of DL-Gyceric Acid Calcium Salt involves its interaction with various molecular targets and pathways. In biochemical systems, it acts as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. In industrial applications, it acts as a stabilizer and precursor for the synthesis of various compounds.

Comparison with Similar Compounds

Structural Features :

  • Composed of two glycerate ions (HOCH₂CH(OH)COO⁻) bound to a calcium ion (Ca²⁺) .
  • Exists as a hydrate (commonly dihydrate) under standard conditions .

Comparison with Similar Calcium Salts

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
DL-Glyceric Acid Calcium Salt C₆H₁₆CaO₁₀ (hydrated) 288.26 67525-74-0 Hydrated form; chiral centers
Calcium Gluconate C₁₂H₂₂CaO₁₄ 430.37 18016-24-5 Hexose-derived; high water solubility
Calcium Salicylate C₁₄H₁₀CaO₆ 314.30 824-35-1 Aromatic ring; anti-inflammatory
DL-Pantothenic Acid Calcium Salt C₁₈H₃₂CaN₂O₁₀ 476.54 63409-48-3 Vitamin B5 derivative; industrial use

Key Observations :

  • DL-Glyceric Acid Calcium Salt has a lower molecular weight compared to Calcium Gluconate and DL-Pantothenic Acid Calcium Salt , which may influence solubility and bioavailability .

Solubility and Stability

Compound Solubility (Water) Stability Notes
DL-Glyceric Acid Calcium Salt Moderate (crystalline) Hygroscopic; sensitive to humidity
Calcium Gluconate High Stable in aqueous solutions
Calcium Salicylate Low Degrades under UV light

Research Findings :

  • Calcium Gluconate is preferred for intravenous calcium supplementation due to its high solubility and low toxicity .
  • DL-Glyceric Acid Calcium Salt ’s moderate solubility limits its use in aqueous systems but makes it suitable for controlled-release formulations .

Comparative Advantages :

  • DL-Glyceric Acid Calcium Salt ’s chiral structure makes it valuable in asymmetric catalysis, unlike Calcium Gluconate , which lacks stereochemical complexity .
  • Calcium Salicylate ’s aromaticity provides UV-blocking properties absent in DL-Glyceric Acid Calcium Salt .

Q & A

Q. What are the established synthetic routes for DL-Glyceric Acid Calcium Salt, and how can reaction conditions be optimized for yield and purity?

DL-Glyceric Acid Calcium Salt is typically synthesized via neutralization of DL-glyceric acid with calcium hydroxide or calcium carbonate. Key parameters for optimization include:

  • pH control : Maintain a pH range of 6–8 to prevent side reactions (e.g., esterification or decomposition of glyceric acid) .
  • Temperature : Reactions are often conducted at 40–60°C to enhance dissolution while avoiding thermal degradation.
  • Stoichiometry : A 2:1 molar ratio of glyceric acid to calcium ensures complete salt formation .
    Post-synthesis, recrystallization from water or ethanol-water mixtures improves purity. Analytical techniques like HPLC or ion chromatography can verify residual reactants .

Q. How should researchers characterize the hydration state of DL-Glyceric Acid Calcium Salt, and what analytical techniques are most effective?

Discrepancies in reported molecular weights (e.g., 250.22 anhydrous vs. 288.26 hydrated ) highlight the need for precise hydration analysis. Recommended methods include:

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss upon heating to determine bound water content.
  • Karl Fischer Titration : Directly measures water content in the sample.
  • X-ray Diffraction (XRD) : Differentiates crystalline hydrate forms from anhydrous phases .

Advanced Research Questions

Q. In studies reporting conflicting data on the compound’s solubility profile, how can researchers design experiments to resolve these discrepancies?

Contradictory solubility data may arise from variations in hydration states, pH, or ionic strength. To address this:

  • Controlled solubility assays : Conduct experiments in buffered solutions (pH 4–9) at standardized temperatures (e.g., 25°C).
  • Ionic strength adjustment : Use inert salts like NaCl to isolate the compound’s solubility behavior.
  • Analytical validation : Employ techniques like UV-Vis spectroscopy or inductively coupled plasma (ICP) to quantify dissolved calcium ions .

Q. What strategies are recommended for ensuring the compound’s stability in long-term biochemical assays, considering its susceptibility to hydrolysis or oxidation?

DL-Glyceric Acid Calcium Salt’s stability depends on environmental factors:

  • Storage conditions : Store at -20°C in airtight, desiccated containers to minimize hydrolysis and oxidation .
  • Stability-indicating assays : Monitor degradation via HPLC-MS for glyceric acid release or calcium ion dissociation.
  • Buffer compatibility : Avoid phosphate buffers, which may precipitate calcium ions; use HEPES or Tris buffers instead .

Q. How can researchers adapt pharmacopeial methods (e.g., from calcium gluconate) to analyze impurities in DL-Glyceric Acid Calcium Salt?

While not yet pharmacopeial, methods for analogous calcium salts (e.g., gluconate ) can be adapted:

  • Heavy metal testing : Use atomic absorption spectroscopy with lead or arsenic standards.
  • Sulfate impurity analysis : Turbidimetric methods with barium chloride precipitation.
  • Calcium content determination : EDTA titration under alkaline conditions (pH 12–13) using murexide as an indicator .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported molecular weights or structural data for DL-Glyceric Acid Calcium Salt?

Discrepancies may stem from hydration states or synthesis protocols. To resolve:

  • Multi-technique validation : Combine XRD for crystal structure, NMR for molecular environment, and elemental analysis for stoichiometry .
  • Batch comparison : Analyze samples from different suppliers or synthetic batches to identify systematic errors .

Experimental Design

Q. What in vitro models are suitable for studying the biochemical activity of DL-Glyceric Acid Calcium Salt, and how should controls be designed?

  • Cell-based assays : Use calcium-sensitive fluorescent dyes (e.g., Fluo-4) to track intracellular calcium modulation.
  • Enzyme inhibition studies : Test against dehydrogenases or kinases linked to glyceric acid metabolism, with calcium chloride as a negative control .
  • Positive controls : Compare with structurally similar salts (e.g., calcium gluconate) to isolate biological effects .

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